molecular formula C6H5ClN4 B1418295 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine CAS No. 943736-58-1

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

Cat. No. B1418295
M. Wt: 168.58 g/mol
InChI Key: NCSPBRYDQWLYLE-UHFFFAOYSA-N
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Description

“4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine” is a derivative of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidine . It is a highly potent and selective protein kinase CK1ε inhibitor . This compound exhibits strong neuroprotective and anti-tumor activity, and holds great promise as a potential treatment for Alzheimer’s disease and select cancers .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine” include a molecular weight of 153.57 , a predicted boiling point of 472.3±48.0°C , and a predicted density of 1.643±0.06 g/cm3 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : A study described the synthesis of pyrrolo[2,3-d]pyrimidine-4-amines through the reaction of 2-aminopyrrole-3-carbonitriles with formic acid, leading to various derivatives, showcasing the chemical versatility of the core structure (Hilmy, 2002).
  • Crystal Structural Analysis : Research highlighted the synthesis and crystal structural analysis of 9‐(2‐Bromoethyl)‐substituted 7‐Deazapurines, including 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives, illustrating significant interest in the molecular structure for scientific applications (Asaftei et al., 2009).

Catalytic Synthesis and Docking Studies

  • Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : The catalyzed synthesis of new tricyclic compounds starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile was reported, indicating the compound’s role in facilitating complex synthetic pathways (Khashi et al., 2015).
  • Docking Studies for Synthesized Compounds : A study developed a method to synthesize N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine and conducted docking studies, indicating the use of the compound in computational modeling for drug design (Bommeraa et al., 2019).

Biological Screening and Antibacterial Applications

  • Synthesis for Biological Screening : The synthesis of novel 4-chloropyrrolo[2,3-d]pyrimidines and derivatives for biological screening, including antibacterial evaluations, was reported, demonstrating the compound’s relevance in pharmacological studies (Dave & Shah, 2002).
  • In Vitro Antibacterial Evaluation : A new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines, synthesized from 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine, was evaluated for antibacterial activity, highlighting the compound's potential in developing new antibacterial agents (Etemadi et al., 2016).

Safety And Hazards

“4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine” is associated with several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Future Directions

“4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine” exhibits strong neuroprotective and anti-tumor activity, and holds great promise as a potential treatment for Alzheimer’s disease and select cancers . Its unique chemical structure and mechanism of action make it an exciting candidate for further preclinical and clinical development .

properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-4-3(1-2-9-4)10-6(8)11-5/h1-2,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCSPBRYDQWLYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=C(N=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650618
Record name 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine

CAS RN

943736-58-1
Record name 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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